molecular formula C12H15NO2 B3242740 (2S,5r)-methyl 5-phenylpyrrolidine-2-carboxylate CAS No. 153242-44-5

(2S,5r)-methyl 5-phenylpyrrolidine-2-carboxylate

Cat. No.: B3242740
CAS No.: 153242-44-5
M. Wt: 205.25 g/mol
InChI Key: PLTYXWQEMLQCPO-MNOVXSKESA-N
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Description

(2S,5r)-methyl 5-phenylpyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group and a carboxylate ester group. The compound’s stereochemistry is defined by the (2S,5r) configuration, which influences its reactivity and interactions in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5r)-methyl 5-phenylpyrrolidine-2-carboxylate typically involves the hydrogenation of a precursor compound in the presence of a catalyst. One common method includes the use of hydrogen and platinum (IV) oxide in methanol at room temperature under high pressure . This reaction yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2S,5r)-methyl 5-phenylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the phenyl ring, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(2S,5r)-methyl 5-phenylpyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which (2S,5r)-methyl 5-phenylpyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to enzymes or receptors, influencing biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-methyl 5-phenylpyrrolidine-2-carboxylate: A stereoisomer with different spatial arrangement, leading to distinct reactivity and interactions.

    (2R,5r)-methyl 5-phenylpyrrolidine-2-carboxylate: Another stereoisomer with unique properties.

    Methyl 5-phenylpyrrolidine-2-carboxylate: Without specific stereochemistry, this compound exhibits different chemical behavior.

Uniqueness

(2S,5r)-methyl 5-phenylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it valuable in asymmetric synthesis and chiral resolution processes, where the precise control of stereochemistry is crucial.

Properties

IUPAC Name

methyl (2S,5R)-5-phenylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTYXWQEMLQCPO-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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